![molecular formula C17H18N4O3 B5545693 methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 497248-74-5](/img/structure/B5545693.png)
methyl 2-imino-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate
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Overview
Description
Pyrimidine derivatives play a crucial role in various biological activities and have been extensively studied for their pharmacological properties. These compounds, characterized by a six-membered heterocyclic ring containing two nitrogen atoms, are fundamental components of nucleic acids, such as cytosine, thymine, and uracil. Their structural diversity allows for a wide range of chemical modifications, enabling the synthesis of compounds with varied biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simpler substrates. One common approach for synthesizing substituted pyrimidine derivatives includes the reaction of urea with aldehydes or ketones in the presence of various catalysts. Advances in catalyst development, such as the use of hybrid catalysts, have significantly improved the efficiency and selectivity of these synthetic pathways (Parmar, Patel, & Vala, 2023).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is critical in determining their chemical reactivity and biological activity. Advanced spectroscopic techniques, including NMR and mass spectrometry, are essential tools for elucidating the structure of these compounds. Structural analyses reveal the presence of various functional groups that can interact with biological targets, influencing the compound's pharmacological profile.
Chemical Reactions and Properties
Pyrimidine derivatives undergo a range of chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the reactive nature of the pyrimidine ring. These reactions are pivotal for introducing pharmacophores and modifying the compound's biological activity. The chemical properties of these derivatives are heavily influenced by the substituents on the pyrimidine ring, which can affect the compound's stability, reactivity, and solubility.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for pharmaceutical formulations. Analytical techniques, such as differential scanning calorimetry (DSC) and X-ray crystallography, provide valuable insights into the physical characteristics of these compounds.
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including acidity, basicity, and photostability, are essential for their biological activity and stability. Studies on the tautomerism of nucleic acid bases highlight the importance of molecular interactions and environmental factors in influencing the tautomeric equilibria of pyrimidine derivatives, which can impact their biological function (Person et al., 1989).
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing various derivatives of pyrimidines, including the compound of interest, through reactions that demonstrate the compound's versatility in chemical synthesis. Kappe and Roschger (1989) investigated various reactions of Biginelli-compounds, revealing routes for the preparation of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, highlighting the compound's utility in synthesizing complex heterocyclic systems (Kappe & Roschger, 1989). Similarly, Hu et al. (2010) described the efficient synthesis and biological evaluation of 2,4-diamino-furo[2,3-d]pyrimidine derivatives, showcasing the compound's potential in medicinal chemistry (Hu et al., 2010).
Biological and Medicinal Applications
The compound and its derivatives have shown promise in biological applications. For example, the synthesis of ethyl 4-alkylamino-2-arylamino-6-methyl-furo[2,3-d]pyrimidine-5-carboxylate demonstrated cytotoxicity against lung cancer cell lines, indicating its potential use in cancer research (Hu et al., 2010). Another study by Mohamed (2021) explored the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, further illustrating the compound's versatility in creating new molecules with potential biological activities (Mohamed, 2021).
Chemical Reactions and Transformations
The compound's reactivity has been leveraged in various chemical transformations. Gavrilov et al. (2000) studied the acylation and Claisen reaction of 2-methyl-4-oxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidine, revealing insights into its tautomeric behavior and the formation of intramolecular hydrogen bonds, which are critical for understanding its chemical properties (Gavrilov et al., 2000).
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle it with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for information on hazards and safe handling practices.
properties
IUPAC Name |
methyl 6-imino-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-4-7-20-13(18)11(17(23)24-3)9-12-15(20)19-14-10(2)6-5-8-21(14)16(12)22/h5-6,8-9,18H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZKNDWZYFBXFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)OC)C(=O)N3C=CC=C(C3=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-imino-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate | |
CAS RN |
497248-74-5 |
Source
|
Record name | METHYL 2-IMINO-10-METHYL-5-OXO-1-PROPYL-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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